molecular formula C5H5N3O4 B051305 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid CAS No. 109012-24-0

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid

Cat. No.: B051305
CAS No.: 109012-24-0
M. Wt: 171.11 g/mol
InChI Key: YGULFBUDTAHAKI-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at the 1-position, a nitro group at the 4-position, and a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

1-Methyl-4-nitro-1H-imidazole-2-carboxylic Acid is an intermediate used in the synthesis of imidazole-containing DNA minor groove binding oligopeptides . These oligopeptides are related to the antiviral antibiotic netropsin . Therefore, the primary target of this compound can be inferred to be the minor groove of DNA.

Mode of Action

For instance, they can bind to the minor groove of DNA, interfering with DNA replication and transcription . This interaction can lead to changes in the genetic expression of the cell, potentially inhibiting the replication of viruses.

Biochemical Pathways

Given its role as an intermediate in the synthesis of dna-binding oligopeptides, it can be inferred that it may affect the pathways involved in dna replication and transcription .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents , which can influence their bioavailability and distribution within the body.

Result of Action

Based on its use in the synthesis of dna-binding oligopeptides, it can be inferred that it may inhibit the replication of viruses by interfering with dna replication and transcription .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and ability to interact with its targets . Additionally, temperature and the presence of other molecules can also affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

It is known that imidazole, a core component of this compound, is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that imidazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that imidazole derivatives can have varying effects over time, including potential long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that imidazole derivatives can have varying effects at different dosages, including potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that imidazole derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that imidazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that imidazole derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Reduction of the nitro group: yields 1-methyl-4-amino-1H-imidazole-2-carboxylic acid.

    Substitution reactions: can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a nitro group and a carboxylic acid group allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

1-methyl-4-nitroimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)6-4(7)5(9)10/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGULFBUDTAHAKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476910
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109012-24-0
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109012-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-nitro-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structure of 1-methyl-4-nitro-1H-imidazole-2-carboxylic acid in its crystalline form?

A: this compound crystallizes as a dihydrate, meaning two water molecules are incorporated per molecule of the acid. The chemical formula of this dihydrate is C5H5N3O4·2H2O []. The organic part of the molecule is planar, and these planar molecules are connected into a three-dimensional network via hydrogen bonding with the water molecules [].

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